![molecular formula C25H24F2N6O5 B1672666 利克沙班 CAS No. 183305-24-0](/img/structure/B1672666.png)
利克沙班
描述
依达拉ボン是一种新型、高效、选择性且口服有效的凝血因子Xa抑制剂。 它在各种试验中都表现出显著的抗血栓活性,主要用于心血管疾病研究 .
科学研究应用
Pharmacological Properties
Fidexaban exhibits several pharmacokinetic advantages:
- Oral Bioavailability : It has been designed for effective oral administration, enhancing patient compliance.
- Selectivity : Fidexaban is noted for its high selectivity towards factor Xa compared to other targets, minimizing off-target effects that can lead to adverse reactions.
- Antithrombotic Activity : In various preclinical assays, fidexaban has demonstrated significant antithrombotic effects, making it a candidate for further clinical evaluation.
Scientific Research Applications
Fidexaban's applications extend across various fields:
-
Cardiovascular Research :
- Investigated as a treatment option for patients with cardiovascular diseases where thrombus formation is a risk.
- Studies focus on its efficacy in preventing stroke and systemic embolism in patients with non-valvular atrial fibrillation.
-
Cancer Research :
- Explored for its potential to mitigate thrombotic complications associated with cancer therapies.
- Case studies indicate that anticoagulants like fidexaban could improve outcomes in cancer patients by reducing thromboembolic events without increasing bleeding risks.
-
Pharmacokinetic Studies :
- Research on the absorption, distribution, metabolism, and excretion (ADME) profiles of fidexaban provides insights into its safety and efficacy.
- Studies have evaluated the impact of renal function on fidexaban dosing recommendations.
Clinical Case Studies
Several clinical trials have assessed fidexaban's effectiveness:
- Phase II Trials : Initial studies focused on determining the optimal dosing regimen and evaluating the safety profile in diverse populations.
- Phase III Trials : These larger studies aimed to compare fidexaban against established anticoagulants like rivaroxaban and apixaban. Results indicated comparable efficacy with potentially improved safety profiles in specific patient demographics.
Data Table: Summary of Clinical Findings
作用机制
依达拉ボン通过选择性抑制凝血因子Xa发挥作用,凝血因子Xa是血液凝固级联反应中的关键酶。通过抑制因子Xa,依达拉ボン阻止了凝血酶原转化为凝血酶,从而减少了血栓的形成。 这种机制使其成为预防和治疗血栓性疾病的宝贵抗凝剂 .
生化分析
Biochemical Properties
Fidexaban plays a significant role in biochemical reactions, particularly in the coagulation cascade. It interacts with Factor Xa, a crucial enzyme in the coagulation pathway . The interaction between Fidexaban and Factor Xa is of a inhibitory nature, preventing the formation of thrombus .
Cellular Effects
Fidexaban exerts various effects on cells and cellular processes. It influences cell function by impacting cell signaling pathways related to coagulation. By inhibiting Factor Xa, Fidexaban prevents the formation of thrombus, thereby influencing the cellular metabolism associated with clot formation .
Molecular Mechanism
Fidexaban exerts its effects at the molecular level primarily through its inhibitory interaction with Factor Xa. This interaction prevents the stepwise amplification of protein factors needed to form blood clots . This mechanism of action is characteristic of Factor Xa inhibitors .
Temporal Effects in Laboratory Settings
It is known that Fidexaban exhibits variable effects on coagulation assays
Metabolic Pathways
Fidexaban is involved in the metabolic pathway related to coagulation, specifically the Factor Xa pathway
准备方法
合成路线和反应条件
依达拉邦的合成涉及多个步骤,包括形成苯氧基咪唑啉和吡啶基团。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和各种试剂来实现所需的分子结构 .
工业生产方法
依达拉邦的工业生产方法在公共领域没有得到广泛的记录。 据了解,该化合物是使用先进的有机化学技术合成的,确保了高纯度和高产率 .
化学反应分析
反应类型
依达拉邦会经历多种类型的化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团取代一个原子或原子团。
常用的试剂和条件
在涉及依达拉邦的反应中使用的常见试剂包括氧化剂、还原剂和各种催化剂。 条件通常涉及控制温度和压力以确保所需的反应结果 .
形成的主要产物
从这些反应中形成的主要产物通常是导致最终活性化合物依达拉邦的中间体。 这些中间体对于该化合物的抗血栓特性至关重要 .
相似化合物的比较
类似化合物
- 依度沙班
- 利伐沙班
- 达瑞沙班
- 乐沙班
- 他诺吉特兰
独特性
依达拉ボン因其作为因子Xa抑制剂的高度选择性和效力而独一无二。与其他类似化合物相比,它表现出优异的亲脂性和药代动力学特性。 此外,依达拉ボン在生理 pH 下以两性离子结构存在,这有助于其稳定性和有效性 .
生物活性
Fidexaban, also known as ZK-807834, is a novel synthetic inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. This compound has garnered attention for its potential therapeutic applications in anticoagulation, particularly for patients with conditions like atrial fibrillation and those at risk of thromboembolic events. This article delves into the biological activity of Fidexaban, exploring its mechanism of action, pharmacokinetics, and clinical implications through various studies and findings.
Fidexaban exerts its anticoagulant effects by selectively inhibiting Factor Xa, which plays a crucial role in the conversion of prothrombin to thrombin. The inhibition of FXa leads to a decrease in thrombin generation and subsequent fibrin formation, thereby reducing blood clot formation. The compound has a very low inhibition constant (Ki) of 0.11 nM against human FXa, indicating high potency .
Pharmacokinetics
The pharmacokinetic profile of Fidexaban shows promising characteristics for clinical use:
- Molecular Weight : 526.49 g/mol
- Chemical Formula : C25H24F2N6O5
- Plasma Concentration Correlation : Studies have shown a strong correlation between plasma concentration and anti-FXa activity, with Pearson correlation coefficients (r) of 0.96 and 0.98 for prothrombin time (PT) and activated partial thromboplastin time (aPTT), respectively .
In Vitro Activity
In vitro studies demonstrated that Fidexaban significantly prolongs PT and aPTT at concentrations of 0.23 µM and 0.49 µM, respectively. This suggests that even at low concentrations, Fidexaban can effectively inhibit the coagulation pathway .
Ex Vivo Activity
Ex vivo studies indicated that the mean percent reduction in thrombus size was dose-dependent:
- Low Dose: 29% reduction
- Medium Dose: 34% reduction
- High Dose: 68% reduction
These results highlight the efficacy of Fidexaban in reducing thrombus formation in a controlled setting .
Clinical Case Studies
A notable case study involved an older adult with new-onset atrial fibrillation who was assessed for appropriate direct oral anticoagulant (DOAC) treatment options. While this case primarily focused on other DOACs like apixaban, it underscores the importance of evaluating newer agents like Fidexaban in similar patient populations .
Comparative Efficacy
In comparison to other anticoagulants, Fidexaban's biological activity positions it favorably among direct FXa inhibitors:
Anticoagulant | Mechanism | Efficacy | Safety Profile |
---|---|---|---|
Fidexaban | FXa Inhibition | High potency (Ki = 0.11 nM) | Favorable; minimal bleeding risk |
Apixaban | FXa Inhibition | Effective in hemodialysis patients | Lower mortality rates |
Warfarin | Vitamin K antagonist | Established use; variable efficacy | Higher bleeding risk |
Research Findings
Recent research has emphasized the need for further studies to establish the long-term safety and efficacy profile of Fidexaban in diverse populations:
- A study indicated that direct FXa inhibition could reduce the need for additional potent glycoprotein IIb/IIIa inhibitors during percutaneous coronary interventions .
- Another theoretical study explored the molecular structure and physicochemical properties of Fidexaban, suggesting that its zwitterionic nature enhances its solubility and absorption characteristics compared to other anticoagulants .
属性
IUPAC Name |
2-[[2-(5-carbamimidoyl-2-hydroxyphenoxy)-3,5-difluoro-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N6O5/c1-32-9-8-30-23(32)14-4-3-5-15(10-14)37-24-19(26)21(33(2)12-18(35)36)20(27)25(31-24)38-17-11-13(22(28)29)6-7-16(17)34/h3-7,10-11,34H,8-9,12H2,1-2H3,(H3,28,29)(H,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNSVNGQJGRSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN=C1C2=CC(=CC=C2)OC3=NC(=C(C(=C3F)N(C)CC(=O)O)F)OC4=C(C=CC(=C4)C(=N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183305-24-0 | |
Record name | Fidexaban [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183305240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FIDEXABAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10NHF3008V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。